TrxR-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TrxR-IN-3 is a compound known for its inhibitory effects on thioredoxin reductase, an enzyme that plays a crucial role in cellular redox homeostasis. Thioredoxin reductase is involved in the reduction of thioredoxin, which in turn reduces other proteins by cysteine thiol-disulfide exchange. This system is essential for maintaining the redox balance within cells and is implicated in various physiological and pathological processes, including cancer, neurodegenerative diseases, and immune responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TrxR-IN-3 typically involves multi-step organic synthesisCommon reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
TrxR-IN-3 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific pH ranges to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Wissenschaftliche Forschungsanwendungen
TrxR-IN-3 has a wide range of scientific research applications:
Chemistry: Used as a tool to study redox reactions and enzyme inhibition.
Biology: Investigated for its role in modulating cellular redox states and signaling pathways.
Medicine: Explored as a potential therapeutic agent for diseases involving oxidative stress, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of assays and diagnostic tools for measuring thioredoxin reductase activity .
Wirkmechanismus
TrxR-IN-3 exerts its effects by binding to the active site of thioredoxin reductase, thereby inhibiting its activity. This inhibition disrupts the thioredoxin system, leading to an accumulation of oxidized thioredoxin and a decrease in cellular reducing capacity. The molecular targets of this compound include the selenocysteine residue at the active site of thioredoxin reductase. The pathways involved in its mechanism of action include the redox signaling pathways and the regulation of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Auranofin: Another thioredoxin reductase inhibitor with similar mechanisms of action but different chemical structures.
S-250: A potent inhibitor of thioredoxin reductase with applications in cancer therapy.
Epigallocatechin-3-gallate (EGCG): A natural compound with inhibitory effects on thioredoxin reductase .
Uniqueness
TrxR-IN-3 is unique in its specific binding affinity and inhibitory potency against thioredoxin reductase. Unlike some other inhibitors, this compound has shown a higher selectivity for thioredoxin reductase, making it a valuable tool for studying the enzyme’s role in various biological processes and for developing targeted therapies .
Eigenschaften
Molekularformel |
C14H11F3O2 |
---|---|
Molekulargewicht |
268.23 g/mol |
IUPAC-Name |
(6E)-6-[[4-(trifluoromethoxy)phenyl]methylidene]cyclohex-2-en-1-one |
InChI |
InChI=1S/C14H11F3O2/c15-14(16,17)19-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)18/h2,4-9H,1,3H2/b11-9+ |
InChI-Schlüssel |
URYRNEUOPCZISV-PKNBQFBNSA-N |
Isomerische SMILES |
C1C/C(=C\C2=CC=C(C=C2)OC(F)(F)F)/C(=O)C=C1 |
Kanonische SMILES |
C1CC(=CC2=CC=C(C=C2)OC(F)(F)F)C(=O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.